N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, two trifluoromethyl groups, a hydroxyl group, and a nitro group attached to a benzamide core. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the functional groups through a series of reactions such as nitration, bromination, and trifluoromethylation. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the nitro and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Bromo-3,5-difluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
- N-[4-Bromo-3,5-(trifluoromethyl)phenyl]-2-hydroxy-5-aminobenzamide
- N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-methylbenzamide
Uniqueness
N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H7BrF6N2O4 |
---|---|
Molecular Weight |
473.12 g/mol |
IUPAC Name |
N-[4-bromo-3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H7BrF6N2O4/c16-12-9(14(17,18)19)3-6(4-10(12)15(20,21)22)23-13(26)8-5-7(24(27)28)1-2-11(8)25/h1-5,25H,(H,23,26) |
InChI Key |
ZPTDADZEWSPMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C(=C2)C(F)(F)F)Br)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.